Aluminum fumarate
Description
Aluminum fumarate (AlFu) is a metal-organic framework (MOF) composed of aluminum ions (Al³⁺) coordinated with fumarate ligands (C₄H₂O₄²⁻). It is commercially available as A520 and is recognized for its rigid, microporous structure, which distinguishes it from flexible analogs like MIL-53(Al) . Its synthesis often involves hydrothermal or solvothermal methods, and recent advancements include scalable production using recycled aluminum waste, enhancing sustainability .
Key properties include:
- High hydrothermal stability: Retains structural integrity over 4,500 water adsorption-desorption cycles, critical for applications like adsorption-driven cooling and desalination .
- S-shaped water sorption isotherm: Enables efficient heat transformation and humidity control due to rapid uptake at low relative pressures (p/p₀ = 0.3) .
- Moderate surface area: BET surface area of 1,118 m²/g and pore volume of 0.70 cm³/g, balancing adsorption capacity and mass transfer efficiency .
Applications span anticancer therapy (as a drug carrier for saponin delivery ), adsorption refrigeration, seawater desalination , and thermochemical heat storage .
Properties
IUPAC Name |
dialuminum;(E)-but-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H4O4.2Al/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEWCUZXTGXLQX-SPSNFJOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Al2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum fumarate can be synthesized through a scalable one-pot synthesis method in an aqueous medium . The process involves the reaction of aluminum nitrate with fumaric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete formation of the MOF structure. The resulting product is then dried to obtain the final this compound compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is often subjected to additional purification steps to remove any impurities and enhance its performance in various applications .
Chemical Reactions Analysis
Aqueous Reflux Method
Reacting aluminum sulfate (Al₂(SO₄)₃) with fumaric acid (H₂Fum) in aqueous media under reflux produces a microporous framework:
-
Reactants : Al₂(SO₄)₃·18H₂O (1 eq), H₂Fum (2 eq), urea (modulator)
-
Products : Aluminum fumarate (surface area: 925–1,212 m²/g) with sulfate and water as byproducts .
Dry-Gel Conversion (DGC)
Solid-state synthesis avoids solvents:
| Temperature (°C) | Time (h) | Surface Area (m²/g) |
|---|---|---|
| 80 | 12 | 630 |
| 100 | 12 | 795 |
| 120 | 12 | 749 |
| Higher temperatures (>100°C) improve crystallinity but reduce porosity . |
Ethanol Dehydration
This compound catalyzes ethanol dehydration to ethylene:
CO₂ Hydrogenation to Methanol
Cu/Zn-loaded this compound facilitates CO₂ conversion:
| Catalyst Loading (Cu/Zn) | CO₂ Conversion (%) | Methanol Yield (g/kg/h) |
|---|---|---|
| 7 wt% Cu, 3 wt% Zn | 10.8 | 34.4 |
| 15 wt% Cu, 6.4 wt% Zn | 45.6 | 56.5 |
| Increased metal loading improves active sites and reducibility . |
CO₂ and Water Vapor Adsorption
This compound exhibits stable CO₂ uptake in humid environments:
| Temperature (K) | CO₂ Capacity (mmol/g) | Water Capacity (mmol/g) |
|---|---|---|
| 303 | 2.1 (1 bar) | 16.5 (0.9 P/P₀) |
| 348 | 1.3 (1 bar) | N/A |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals framework stability up to 375–469°C:
Hydrothermal Stability
Exposure to 14% relative humidity reduces CO₂ capacity by only 17%, confirming structural robustness .
Scientific Research Applications
Environmental Applications
1.1 Water Treatment and Heavy Metal Removal
Aluminum fumarate MOFs have demonstrated significant potential in the removal of heavy metals from wastewater. A study highlighted the synthesis of polypyrrole/aluminum fumarate nanocomposites that exhibited enhanced thermal stability and specific surface area, making them effective adsorbents for lead removal from contaminated water. The results indicated that these composites could achieve a lead removal efficiency due to their high porosity and adsorption capacity .
1.2 CO2 Capture
The capability of this compound MOFs to capture carbon dioxide (CO2) is another critical application. Research has shown that this compound pellets can effectively adsorb CO2, with a maximum adsorption capacity of 1.26 mmol/g at optimal conditions (35 °C and 1.0 bar). The kinetics of CO2 adsorption were analyzed, revealing that film diffusion and intra-particle diffusion are the rate-limiting factors . This makes this compound a promising material for carbon capture technologies.
| Material | Adsorption Capacity (mmol/g) | Conditions |
|---|---|---|
| This compound | 1.26 | 35 °C, 1.0 bar |
| Polypyrrole/AlFu MOF | Not specified | Heavy metal removal |
Energy Storage Applications
2.1 Mechanical Energy Storage
This compound has been investigated for its mechanical energy storage capabilities. The A520 variant of this compound MOF has shown superior performance in terms of work and heat energies compared to other porous solids. The material undergoes pressure-induced structural transitions that enhance its energy storage capacity, making it suitable for applications in mechanical energy systems .
2.2 Thermal Energy Storage
The thermal properties of this compound also make it a candidate for thermal energy storage systems. Its ability to undergo phase transitions under varying temperatures allows it to store and release thermal energy efficiently, which is crucial for applications in renewable energy systems.
Adsorption Desalination
This compound has been experimentally tested in adsorption desalination systems, demonstrating superior performance compared to conventional adsorbents like silica gel. The study assessed various parameters affecting the performance of the this compound system, including temperature variations and cooling water conditions . This highlights its potential for enhancing desalination processes.
Synthesis and Characterization
The synthesis methods for this compound involve solvent-based approaches that yield porous structures suitable for various applications. Characterization techniques such as X-ray powder diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) have been employed to analyze the structural properties and confirm the successful formation of this compound frameworks .
Case Studies
Case Study 1: Lead Removal from Wastewater
- Objective: To evaluate the effectiveness of polypyrrole/aluminum fumarate composites in lead removal.
- Findings: Achieved significant lead removal efficiency with high specific surface area.
- Conclusion: Demonstrated potential for practical applications in wastewater treatment.
Case Study 2: CO2 Adsorption Performance
- Objective: To assess CO2 capture capabilities of this compound pellets.
- Findings: Maximum adsorption capacity reached under optimized conditions.
- Conclusion: Validated as an effective material for carbon capture technologies.
Mechanism of Action
The mechanism of action of aluminum fumarate involves its ability to interact with various molecular targets and pathways. In drug delivery systems, the compound encapsulates therapeutic agents and releases them in a controlled manner at the target site. This is achieved through the degradation of the MOF structure under specific conditions, leading to the release of the encapsulated agents. In corrosion inhibition, this compound forms a protective layer on the metal surface, preventing further oxidation and degradation .
Comparison with Similar Compounds
Table 1: Comparison of Physical Properties
Key Observations :
- This compound’s rigidity contrasts with MIL-53(Al)’s flexibility, which expands/contracts during gas adsorption, reducing consistency in cyclic applications .
- Despite lower surface area than MIL-101(Cr) (~4,500 m²/g ), this compound’s pore volume and stability make it superior for water-based applications .
Performance in Adsorption-Driven Systems
Table 2: Application-Specific Metrics
Key Observations :
- This compound achieves competitive desalination capacity (185–226 L/day) compared to silica gel but with variable refrigeration performance, depending on system design .
- Silica gel exhibits higher COP due to faster kinetics but degrades under high humidity, whereas this compound maintains stability .
Functional Advantages Over Competing MOFs
Water Sorption Efficiency: Outperforms MIL-101(Cr) in water uptake at low relative pressures (0.3 g/g at p/p₀ = 0.3), critical for low-energy cooling systems .
Toxic Waste and Humic Acid Removal :
- This compound’s pore volume (0.70 cm³/g) and chemical activity enable higher humic acid adsorption than silica gel or activated carbon .
Sustainability :
- Synthesized from recycled aluminum waste (e.g., PolyAl pellets), reducing reliance on virgin materials .
Limitations and Trade-offs
Q & A
Q. What are the established synthesis protocols for aluminum fumarate, and how can researchers optimize yield and purity?
this compound is typically synthesized via solvothermal or hydrothermal methods using fumaric acid and aluminum precursors (e.g., aluminum nitrate). To optimize yield and purity, response surface methodology (RSM) with Box-Behnken design can systematically evaluate factors like temperature, reaction time, and molar ratios . Characterization via XRD and FT-IR ensures structural integrity, while thermogravimetric analysis (TGA) confirms thermal stability .
Q. How do researchers characterize the porosity and surface area of this compound for adsorption studies?
Nitrogen adsorption-desorption isotherms at 77 K are used to determine surface area (BET method) and pore size distribution (DFT or BJH models). For this compound, micropore volumes are critical for applications like CO₂ capture, with typical BET surface areas ranging from 800–1200 m²/g . Complementary techniques like mercury intrusion porosimetry may assess macropores in composite materials .
Q. What experimental frameworks are used to study this compound’s adsorption mechanisms for gases like CO₂?
Adsorption isotherms (e.g., Langmuir, Freundlich models) quantify gas uptake under varying pressures and temperatures. In situ IR spectroscopy or DFT simulations can identify binding sites and interaction energies . For CO₂, competitive adsorption studies with H₂O or N₂ are essential to evaluate selectivity under realistic conditions .
Advanced Research Questions
Q. How can conflicting diffusion data in this compound’s anisotropic pore structure be resolved?
Pulsed-field gradient (PFG) NMR with time-dependent diffusion studies (5–100 ms) reveals anisotropic diffusion tensors. For this compound, parallel (Dpar = 6.2 × 10⁻¹⁰ m²/s) and perpendicular (Dper = 4.7 × 10⁻¹² m²/s) components differ due to channel-like micropores. Advanced exchange models (e.g., modified Kärger model) account for intercrystalline diffusion, preventing misinterpretation of time-dependent diffusion coefficients .
Q. What strategies improve the mechanical stability of this compound composites in thermochemical storage systems?
Incorporating this compound into hierarchical matrices (e.g., mesoporous alumina) enhances structural resilience. Techniques like sacrificial templating or LiCl impregnation improve thermal conductivity and cyclic stability. Performance metrics include adsorption-desorption hysteresis analysis over 50+ cycles and SEM imaging to monitor structural degradation .
Q. How do researchers address discrepancies in adsorption capacity data across studies?
Standardized activation protocols (e.g., degassing at 150°C for 12 hours) minimize variability. Cross-lab validation using reference materials (e.g., NIST-certified MOFs) ensures reproducibility. Meta-analyses of published datasets with error margin assessments (e.g., ±5% for CO₂ uptake) identify outliers due to synthesis or measurement artifacts .
Q. What computational methods are employed to model this compound’s interaction with pharmaceuticals or pollutants?
Grand Canonical Monte Carlo (GCMC) simulations predict adsorption isotherms for molecules like dimethyl fumarate. Density Functional Theory (DFT) calculates binding energies at active sites (e.g., unsaturated Al³⁺ centers). Experimental validation via HPLC or LC-MS quantifies adsorption kinetics and degradation pathways .
Methodological and Reproducibility Considerations
Q. How should researchers document synthesis and characterization procedures for reproducibility?
Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:
Q. What statistical approaches are recommended for optimizing multifactor experiments on this compound?
Design of Experiments (DoE) with ANOVA identifies significant variables (e.g., temperature > catalyst loading in esterification). Pareto charts and contour plots visualize interactions between factors. For reproducibility, report confidence intervals (e.g., 95% CI for yield predictions) .
Q. How can researchers integrate this compound into hybrid systems (e.g., desiccant wheels) while maintaining MOF integrity?
Layer-by-layer deposition on substrates (e.g., glass fiber paper) preserves crystallinity. In situ polymerization (e.g., polypyrrole@this compound) enhances stability in aqueous environments. Performance testing under cyclic humidity/temperature conditions validates durability .
Data Presentation and Publishing Guidelines
- Tables : Use Roman numerals and footnotes for explanatory details (e.g., error margins in adsorption capacities) .
- Figures : Label diffusion tensor components (Dpar, Dper) clearly in NMR spectra .
- Abstracts : Highlight quantitative results (e.g., "CO₂ uptake of 3.2 mmol/g at 1 bar") and methodological innovations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
